molecular formula C10H10O2 B14480323 2-Methoxy-2H-1-benzopyran CAS No. 66898-47-3

2-Methoxy-2H-1-benzopyran

Cat. No.: B14480323
CAS No.: 66898-47-3
M. Wt: 162.18 g/mol
InChI Key: OXIQQYRDJZVBRL-UHFFFAOYSA-N
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Description

2-Methoxy-2H-1-benzopyran is a chemical compound based on the 2H-1-benzopyran core structure, a privileged scaffold in medicinal chemistry and natural product synthesis . The benzopyran structure is a common motif in a wide range of biologically active natural products and synthetic analogues, making it a valuable building block for pharmaceutical research and development . While the specific biological profile of this compound is an area of ongoing investigation, derivatives of the 2H-1-benzopyran class have demonstrated significant and diverse research value. For instance, related compounds have been discovered as potent and selective inhibitors of ANO1 (TMEM16A), a calcium-activated chloride channel that is a potential drug target in various cancers . Other benzopyran derivatives have been shown to interfere with estrogen receptor signaling pathways, inhibit Akt activation, and induce apoptosis in human endometrial cancer cells . Furthermore, synthetic coumarin derivatives (2-oxo-2H-1-benzopyran-3-carboxylate analogues) have exhibited marked anti-invasive and anti-tumour activities in vitro and in vivo, inhibiting cancer cell invasion and reducing tumour growth . This compound is intended for use in discovery research and hit-to-lead optimization campaigns. Researchers can utilize this molecule as a core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting oncology, neuropharmacology, and other disease areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66898-47-3

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-methoxy-2H-chromene

InChI

InChI=1S/C10H10O2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7,10H,1H3

InChI Key

OXIQQYRDJZVBRL-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=CC=CC=C2O1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxy 2h 1 Benzopyran and Its Derivatives

Classical and Contemporary Approaches to 2H-1-benzopyran Core Synthesis

The construction of the fundamental 2H-1-benzopyran ring system is the initial and crucial step in the synthesis of 2-methoxy-2H-1-benzopyran. Various classical and modern synthetic methods have been developed to achieve this, primarily involving condensation and cyclization reactions.

Condensation Reactions as a Primary Synthetic Route to 2H-1-benzopyrans

Condensation reactions are a cornerstone in the synthesis of the 2H-1-benzopyran core. These reactions typically involve the formation of a key carbon-carbon or carbon-oxygen bond to construct the pyran ring fused to a benzene (B151609) ring.

One of the most widely recognized methods is the Pechmann condensation , which is traditionally used for the synthesis of coumarins (2H-1-benzopyran-2-ones). This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. Although this method primarily yields the 2-oxo derivative, these coumarin (B35378) intermediates can be further modified to produce 2H-1-benzopyrans. For instance, 5,7-dimethoxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one has been synthesized via Pechmann condensation. oup.com

Another significant approach is the Knoevenagel condensation , which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. thieme-connect.commdpi.com This method is versatile and has been employed in the synthesis of various substituted benzopyrans. For example, the Knoevenagel-Michael cascade reaction is a powerful tool for synthesizing biscoumarin derivatives, starting from 4-hydroxycoumarin (B602359) and an aromatic aldehyde. The reaction of phenols with α,β-unsaturated aldehydes in the presence of phenylboronic acid, which proceeds through an ortho-quinone-methide intermediate, also provides a route to the chromene ring system. cdnsciencepub.com

Aldol (B89426) condensation reactions have also been utilized. For instance, the synthesis of 2,2-Dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through the aldol condensation of 2,4-dihydroxy acetophenone (B1666503) and acetone. scialert.net This highlights the utility of condensation strategies in building the benzopyran framework, which can then be further functionalized.

Condensation Reaction Type Reactants Key Features Example Product
Pechmann CondensationPhenol, β-ketoesterAcid-catalyzed, primarily for coumarin synthesis5,7-Dimethoxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one oup.com
Knoevenagel CondensationActive methylene compound, Carbonyl compoundForms C=C bonds, versatile for various substitutions2H-1-benzopyran-2-ones thieme-connect.commdpi.com
Aldol CondensationKetone/Aldehyde with enolizable α-HBase or acid-catalyzed, forms β-hydroxy carbonyls2,2-Dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one scialert.net

Cyclization Reactions for Constructing the Benzopyran Skeleton

Cyclization reactions are fundamental to forming the heterocyclic pyran ring of the benzopyran system. smolecule.comsmolecule.com These reactions often involve the intramolecular formation of an ether linkage.

A prominent method is the electrophilic cyclization of substituted propargylic aryl ethers. This strategy has been shown to produce 3,4-disubstituted 2H-benzopyrans in excellent yields using electrophiles like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) under mild conditions. nih.gov This method is advantageous as it tolerates a variety of functional groups. nih.gov

Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. smolecule.comsmolecule.com For instance, the synthesis of 2H-benzopyrans has been achieved through the cyclization of aryl propargylic ethers using catalysts like IPy₂BF₄ and HBF₄. nih.gov Additionally, intramolecular Claisen condensation of precursors can lead to the construction of the chromone (B188151) (4H-1-benzopyran-4-one) ring system. arabjchem.org

The reaction of phenols with α,β-unsaturated carboxylic acids in the presence of a strong acid catalyst is a common method for preparing 2,2-dimethyl-2H-benzopyran-4-ones. scialert.net These pyranones can then be converted to the corresponding chromenes. scialert.net

Cyclization Strategy Starting Material Reagents/Conditions Key Outcome
Electrophilic CyclizationSubstituted propargylic aryl ethersI₂, ICl, PhSeBrHigh yields of 3,4-disubstituted 2H-benzopyrans nih.gov
Acid/Base-Catalyzed CyclizationAryl propargylic ethersIPy₂BF₄, HBF₄Formation of the benzopyran ring nih.gov
Intramolecular Claisen CondensationAppropriately substituted precursorstert-BuOKConstruction of the chromone skeleton arabjchem.org
Acid-Catalyzed CyclizationPhenols, α,β-unsaturated carboxylic acidsStrong acidFormation of 2,2-dimethyl-2H-benzopyran-4-ones scialert.net

Multi-Step Conversions for Regiospecific this compound Analogues

Achieving regiospecificity, particularly for the introduction of the methoxy (B1213986) group and other substituents at desired positions, often requires multi-step synthetic sequences. scialert.netvulcanchem.com

One common strategy involves the Friedel-Crafts acylation of a substituted phenol, followed by a series of reactions to build and functionalize the pyran ring. scialert.netscialert.net For example, the synthesis of 2,2-Dimethyl-3,4-dihydro-7-methoxy-2H-1-benzopyran-4-one can be achieved starting from resorcinol (B1680541). scialert.netscialert.net The process involves Friedel-Crafts acylation, followed by aldol condensation, and then methoxylation. scialert.netscialert.net

Another approach is the regiospecific construction of a glutaconic half-ester followed by dehydrative cyclization. ucla.edu This method allows for the controlled synthesis of mono- and bicyclic 6-methoxy-2-pyrones. ucla.edu These intermediates can then undergo further reactions, such as Diels-Alder cycloadditions, to generate more complex polycyclic aromatic compounds. ucla.edu

The synthesis of precocene I, a 7-methoxy-2,2-dimethyl-2H-1-benzopyran derivative, can be accomplished via the Friedel-Crafts alkylation of resorcinol derivatives, followed by methoxylation and dimethylation. vulcanchem.com This highlights a common theme where the benzopyran core is first assembled and then functionalized.

Targeted Functionalization and Derivatization Strategies for this compound

Once the 2H-1-benzopyran skeleton is in place, various strategies can be employed to introduce the 2-methoxy group and other substituents, or to transform precursor molecules into the desired this compound frameworks.

Introduction of Methoxy and Other Substituents at Specific Ring Positions

The introduction of a methoxy group is a key step in the synthesis of the target compound and its analogues. This is often achieved through the O-methylation of a corresponding hydroxylated benzopyran precursor. vulcanchem.com Reagents such as methyl iodide in the presence of a base like potassium carbonate are commonly used for this transformation. scialert.netvulcanchem.com

Other substituents can be introduced at various positions of the benzopyran ring to modulate the properties of the final molecule. For instance, carboxaldehyde groups can be introduced at the C3 position, enhancing electrophilic reactivity. vulcanchem.com Dimethyl groups at the C2 position, as seen in precocene I, can improve in vivo stability by sterically hindering oxidation. vulcanchem.com Nitration of the aromatic ring is another common functionalization, which can be achieved using a nitrating mixture of fuming nitric acid and sulfuric acid. vulcanchem.com

Functionalization Reaction Reagent(s) Position(s) Targeted Purpose
O-MethylationMethyl iodide, K₂CO₃Hydroxyl groups (e.g., C7)Introduction of methoxy group scialert.netvulcanchem.com
Formylation-C3Enhance electrophilic reactivity vulcanchem.com
NitrationHNO₃, H₂SO₄Aromatic ring (e.g., C6)Introduction of nitro group scialert.netvulcanchem.com
AlkylationAlkyl halidesC2Introduction of alkyl groups (e.g., dimethyl) vulcanchem.com

Transformations of Precursor Molecules to Yield this compound Frameworks

Often, the synthesis of this compound relies on the transformation of precursor molecules that already contain some of the required structural features. thieme-connect.comvulcanchem.com

Coumarins (2H-1-benzopyran-2-ones) are common precursors. thieme-connect.com The synthesis of 2H-1-benzopyran-2-ones unsubstituted on the pyran ring can be achieved by the condensation of malic acid and phenols under mild conditions. thieme-connect.com These coumarin intermediates can then be subjected to further reactions to arrive at the desired 2H-1-benzopyran structure.

Another strategy involves the modification of existing coumarins by introducing substituents through reactions like alkylation. smolecule.com For example, starting from simpler coumarin derivatives, diethylamino and methyl groups can be introduced to synthesize more complex analogues. smolecule.com

The reduction of a carbonyl group in a benzopyran-4-one precursor is another key transformation. For instance, 2,2-dimethyl-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be reduced to the corresponding alcohol, which can then be dehydrated to form the double bond of the 2H-pyran ring. scialert.net

Precursor Molecule Transformation Reagents/Conditions Resulting Framework
Coumarin (2H-1-benzopyran-2-one)Modification/ReductionVarious2H-1-benzopyran
Benzopyran-4-oneReduction and Dehydratione.g., NaBH₄, then acid2H-1-benzopyran
Hydroxylated BenzopyranO-MethylationMethyl iodide, baseMethoxy-substituted benzopyran scialert.netvulcanchem.com

Rearrangement Reactions in the Context of 2H-1-benzopyran Synthesis

Rearrangement reactions are a cornerstone in the synthesis of the 2H-1-benzopyran scaffold, offering powerful pathways to construct the core heterocyclic system. Among these, the Claisen rearrangement of aryl propargyl ethers and related compounds is a prominent strategy. scialert.nettandfonline.com

The thermal rearrangement of aryl propargyl ethers provides a direct route to chromenes. msu.edu For instance, heating 4-propargyloxycoumarins results in a Claisen rearrangement to exclusively yield 2H,5H-pyrano[3,2-c] nih.govbenzopyran-5-ones. tandfonline.com Similarly, the thio-Claisen rearrangement of 4-propargylthio nih.govbenzopyran-5-ones in chlorobenzene (B131634) produces 2H-thiopyrano[3,2-c] nih.govbenzopyran-5-ones with high yield and regioselectivity. iosrjournals.org

More complex cascade reactions have also been developed. A notable example is a one-pot, four-step divergent synthesis of polysubstituted 2H-chromenes that features a novel cascade of an aromatic Claisen rearrangement followed by a Meinwald rearrangement. acs.org This approach allows for the synthesis of 8-(β-keto)alkyl 2H-chromenes from precursors with a preinstalled epoxide group at the benzylic position. acs.org

Rearrangement TypeSubstrate ExampleProductKey Features
Claisen Rearrangement 4-Propargyloxycoumarins2H,5H-Pyrano[3,2-c] nih.govbenzopyran-5-onesHigh yield, exclusive product formation. tandfonline.com
Thio-Claisen Rearrangement 4-Propargylthio nih.govbenzopyran-5-ones2H-Thiopyrano[3,2-c] nih.govbenzopyran-5-onesHigh yield, maintains regioselectivity. iosrjournals.org
Cascade Claisen/Meinwald Allylic aryl ethers with benzylic epoxide8-(β-Keto)alkyl 2H-chromenesOne-pot, divergent synthesis for complex chromenes. acs.org

Modern Catalytic and Eco-Friendly Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. The synthesis of 2H-1-benzopyrans has significantly benefited from the development of advanced catalytic systems, including metal-mediated, organocatalytic, and C-H functionalization strategies.

Metal-Mediated and Organocatalytic Approaches to 2H-1-benzopyran Systems

Both metal and organic catalysts have proven highly effective in constructing the benzopyran ring system, often enabling asymmetric syntheses and domino reactions that build molecular complexity in a single step.

Metal-Mediated Synthesis: Transition metals, particularly palladium (Pd) and ruthenium (Ru), are widely used to catalyze the formation of benzopyrans. dntb.gov.uajmchemsci.com An efficient method involves the Pd(II)-catalyzed tandem C-H alkenylation/C-O cyclization of flavone (B191248) and coumarin derivatives to access fused benzopyran motifs. rsc.org This strategy has also been applied to 2-aryl-3-hydroxy-2-cyclohexenones using either Pd(II) or Ru(II) catalysts. dntb.gov.ua Furthermore, palladium-catalyzed reactions such as Sonogashira coupling and carbonylation have been used to functionalize pre-formed bromo-substituted benzopyrans. beilstein-journals.org A general and flexible route mediated by transition metals allows for the introduction of various substituents at the C-2 position in the final stages of the synthesis. ru.nl

Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative, providing access to chiral benzopyrans with high enantioselectivity. mdpi.comsemanticscholar.org Chiral secondary amines, such as diarylprolinol ethers, are effective catalysts for domino reactions. beilstein-journals.org For example, the reaction of salicylaldehydes with α,β-unsaturated aldehydes, catalyzed by (S)-diphenylprolinol trimethylsilyl (B98337) ether, proceeds via a domino oxa-Michael/aldol condensation to afford 2H-chromenes with high yields and enantioselectivities (up to 99% ee). beilstein-journals.orgcapes.gov.br Other organocatalysts, like L-pipecolinic acid and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been employed in oxa-Michael-aldol reactions between salicylaldehydes and β-nitrostyrenes or in the condensation of malononitrile, benzaldehyde, and resorcinol. beilstein-journals.orgrasayanjournal.co.in

Solid-Phase Parallel Synthesis of 2H-1-benzopyran Chemical Libraries

Solid-phase parallel synthesis is a powerful tool for generating large libraries of drug-like molecules for high-throughput screening. nih.govnih.gov This methodology has been successfully applied to the construction of diverse 2H-1-benzopyran libraries. acs.orgmdpi.commdpi.com

A common approach utilizes a backbone amide linker (BAL) resin as the solid support. acs.org For instance, a 2,000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran analogues was prepared using a solid-phase protocol. acs.orgmdpi.com The synthesis begins with the reductive amination of a resin-bound aldehyde with an aminobenzopyran derivative. Subsequent diversification steps involve reactions of the resin-bound intermediates with various electrophiles like acid chlorides, sulfonyl chlorides, and isocyanates to introduce functional diversity at different positions of the benzopyran scaffold. nih.govacs.org The final compounds are then cleaved from the resin, typically using dilute trifluoroacetic acid (TFA). acs.orgmdpi.com This strategy has been used to create libraries of 2,6-disubstituted, 2,4,6-trisubstituted, and spiro[2H-1-benzopyran-2,4-piperidine] derivatives. nih.govmdpi.comkoreascience.kr

C-H Functionalization for Advanced Benzopyran Building Blocks

Direct C-H functionalization represents a highly atom-economical and efficient strategy for modifying the benzopyran skeleton. nih.govnottingham.ac.uk This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.

Palladium catalysis has been instrumental in this area, enabling tandem C-H alkenylation/C-O cyclization reactions to build heterocyclic-fused benzopyrans. dntb.gov.uarsc.org Microwave-assisted, palladium-catalyzed intramolecular direct arylation has also been used to synthesize benzopyran-fused flavone derivatives. unideb.hu

Notably, metal-free C-H functionalization methods have also been developed. A trityl ion-mediated reaction allows for the practical C-H functionalization of various benzopyrans with a wide range of nucleophiles at room temperature, demonstrating excellent functional group tolerance and high chemoselectivity. nih.gov Another innovative approach combines a metal oxidant (manganese dioxide) with an organocatalyst in a cascade C-H oxidation/Michael addition/cyclization sequence to produce enantioselective 2-amino-4H-chromenes from simple 2-alkyl-substituted phenols. acs.org

Mechanistic Elucidation of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the benzopyran ring often proceeds through a sequence of well-established reaction steps.

Detailed Investigation of Key Reaction Steps (e.g., Aldol Condensation, Michael Addition, Reductive Amination, Ring Opening)

Aldol Condensation and Michael Addition: Many syntheses of the 2H-1-benzopyran core involve a domino sequence combining Michael addition and aldol condensation. researchgate.net A common pathway starts with the reaction of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated aldehyde. beilstein-journals.orgcapes.gov.br In an organocatalytic cycle, the α,β-unsaturated aldehyde forms an activated iminium ion intermediate. This is followed by a nucleophilic oxa-Michael attack from the phenolic hydroxyl group of the salicylaldehyde. beilstein-journals.orgcapes.gov.br The resulting intermediate then undergoes an intramolecular aldol reaction, followed by dehydration, to yield the final 2H-chromene product. capes.gov.brdiva-portal.org Similarly, tandem Michael addition-cyclization reactions of cyclohexane-1,3-diones with ethyl 2-cyano-3-arylacrylates can produce tetrahydro-4H-chromene derivatives. researchgate.net Iron(III) chloride has been used to catalyze a one-pot Michael addition-cyclization for the synthesis of complex chromeno-imidazo-pyridine systems. bohrium.com

Reductive Amination: Reductive amination is a key transformation for introducing amine functionalities, particularly in the solid-phase synthesis of benzopyran libraries. jocpr.comarkat-usa.org The process typically involves the condensation of a carbonyl group (aldehyde or ketone) on the benzopyran scaffold with a primary or secondary amine to form an imine or iminium salt intermediate. jocpr.com This intermediate is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride. acs.orgjocpr.comnih.gov This method has been employed to functionalize benzopyran aldehydes and to attach the benzopyran core to resin supports. mdpi.comnih.gov

Ring Opening: The C-O bond of the pyran ring can be cleaved under certain conditions. The photoinduced ring-opening of 2H-benzopyrans has been studied extensively, revealing that cleavage occurs from the excited singlet state within picoseconds to produce colored, open-ring isomers. acs.orgnih.gov Mechanistic calculations suggest this process proceeds through a conical intersection between the excited- and ground-state energy surfaces. acs.org The ring can also be opened under chemical conditions. For example, the degradation of 4H-1-benzopyran-4-one in alkaline media is initiated by the nucleophilic addition of a hydroxide (B78521) ion to the C2 carbon, followed by the rate-determining fission of the γ-pyrone ring. rsc.orgresearchgate.net

Influence of Catalytic Systems and Reaction Conditions on Pathway Selectivity

The synthesis of 2-methoxy-2H-1-benzopyrans and related 2-alkoxy-2H-chromene derivatives is a nuanced process where the choice of the catalytic system and reaction conditions exerts a profound influence on the reaction pathway and, consequently, the selectivity towards the desired product. Competing reaction pathways, such as [4+2] cycloadditions, annulations, and isomerizations, can lead to a variety of structural isomers and byproducts. Therefore, meticulous control over these parameters is paramount to achieving high yields and selectivity.

The strategic selection of transition metal catalysts, ligands, solvents, temperature, and additives can steer the reaction towards the desired 2-alkoxy-2H-chromene product. For instance, in the annulation of phenols with alkynes, different metal catalysts can promote distinct cyclization modes. While some catalysts may favor the formation of five-membered benzofuran (B130515) rings, others can selectively yield the six-membered benzopyran core. uva.nl

Catalytic System Influence

The choice of the metal catalyst is a primary determinant of pathway selectivity in the synthesis of chromene derivatives from phenols and alkynes. Palladium, rhodium, and iron-based catalysts have been extensively studied, each demonstrating unique catalytic activities and selectivities.

Palladium catalysts, for example, have been employed in the carbonylative synthesis of chromenones and propiolates from phenols and alkynes. acs.org By slightly modifying the reaction conditions, the selectivity can be shifted between these two products. acs.org A notable application is the palladium-catalyzed annulation of o-alkenyl phenols with hydroxyl alkynoates, which proceeds with high regioselectivity. rsc.org Furthermore, enantioselective palladium-catalyzed 6-endo-trig cyclizations have been developed for the synthesis of 2-aryl-2H-chromenes, where the choice of a specific phosphoramidite (B1245037) ligand is crucial for achieving high enantioselectivity. rsc.org

Rhodium(III) catalysts are effective in promoting formal [4+2] intramolecular oxidative annulations. researchgate.net In the reaction of 2-alkenylphenols with alkynes, Rh(III) catalysts can lead to the formation of benzoxepine (B8326511) products through a proposed rhodacycle intermediate. acs.org The reaction conditions, including the presence of an oxidant like copper(II) acetate, are critical for the catalytic cycle and product formation. acs.org

Iron(III) chloride has been shown to catalyze the cyclization of 2-propargylphenol derivatives, favoring the 6-endo-dig cyclization to produce chromenes over the 5-exo-dig pathway that leads to benzofurans. uva.nl The addition of aniline (B41778) as an additive was found to enhance the selectivity for the benzopyran product. uva.nl

The influence of different catalytic systems on the annulation of phenols and alkynes is summarized in the table below.

Catalyst SystemReactantsProduct(s)Selectivity FocusRef.
Pd(TFA)₂Phenols and AlkynesPropiolates and ChromenonesControllable selectivity between linear and cyclized products. acs.org acs.org
[Cp*RhCl₂]₂ / Cu(OAc)₂·H₂O2-Alkenylphenols and AlkynesSpirocyclic compoundsHigh regioselectivity in [3C+2C] cycloaddition. acs.org acs.org
FeCl₃ / Aniline2-PropargylphenolsChromenesPredominant 6-endo-dig cyclization over 5-exo-dig. uva.nl uva.nl
Pd(OAc)₂ / Cu(OAc)₂·H₂O / NaOAco-alkenyl phenols and hydroxyalkynoateAnnulated benzopyranRegioselective C-H cyclative annulation. rsc.org rsc.org
Pd catalyst / Monodentate phosphoramidite ligand-2-aryl-2H-chromenesHigh enantioselectivity in 6-endo-trig reaction. rsc.org rsc.org

Reaction Condition Influence

Beyond the catalyst itself, reaction conditions such as solvent, temperature, and the presence of additives play a crucial role in directing the reaction pathway.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of intermediates and transition states, thereby influencing the reaction outcome. In some syntheses of 2-alkoxy-2H-chromenes, the choice of a protic solvent like an alcohol not only acts as the reaction medium but also as the source of the alkoxy group at the C-2 position. researchgate.net For instance, the reaction of salicylaldehydes and acetylacetone (B45752) in the presence of tetra-n-butylammonium fluoride (B91410) (TBAF) as a catalyst yields different products depending on the solvent: 1-(2-methoxy-2-methyl-2H-chromen-3-yl)ethan-1-one is formed in a protic solvent like methanol, while the corresponding 2-hydroxy derivative is obtained in an aprotic solvent like DMF. researchgate.net

Temperature: Temperature can be a critical factor in controlling selectivity, particularly when competing kinetic and thermodynamic pathways exist. In some cases, thermal conditions can lead to a mixture of regioisomers, whereas a specific catalyst might provide high selectivity at a lower temperature. uva.nl For example, the Claisen rearrangement of propargyl phenol ethers, a common method for chromene synthesis, is typically performed at elevated temperatures. mdpi.comru.nl

Additives: Additives such as bases, acids, or co-catalysts can have a dramatic effect on reaction selectivity. In the iron-catalyzed synthesis of chromenes, aniline was found to be a crucial additive for achieving high selectivity for the six-membered ring. uva.nl In other systems, bases like triethylamine (B128534) are used to facilitate steps such as deprotonation. ru.nl The use of an oxidant, such as Cu(OAc)₂·H₂O in rhodium-catalyzed reactions, is essential for regenerating the active catalyst and enabling the catalytic cycle to proceed. acs.org

The following table details the influence of various reaction conditions on the synthesis of chromene derivatives.

Reaction ConditionReactantsCatalyst/ReagentEffect on SelectivityRef.
Solvent (Protic vs. Aprotic)Salicylaldehydes, AcetylacetoneTBAFProtic solvent (methanol) leads to 2-methoxy-2H-chromene, aprotic (DMF) to 2-hydroxy-2H-chromene. researchgate.net researchgate.net
TemperaturePropargyl phenol ethers-Elevated temperatures required for Claisen rearrangement to form chromenes. mdpi.comru.nl mdpi.comru.nl
Additive (Aniline)2-PropargylphenolsFeCl₃Enhances selectivity for 6-endo-dig cyclization to form chromenes. uva.nl uva.nl
Additive (Oxidant)2-Alkenylphenols, Alkynes[Cp*RhCl₂]₂Cu(OAc)₂·H₂O is necessary for the rhodium catalytic cycle. acs.org acs.org

Sophisticated Spectroscopic and Analytical Characterization of 2 Methoxy 2h 1 Benzopyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 2-Methoxy-2H-1-benzopyran derivatives, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectra of benzopyran derivatives provide characteristic signals for the protons in the molecule. For instance, in derivatives of 1-benzopyran-2-one, cis-olefinic protons at the H-3 and H-4 positions typically appear as doublets. e-nps.or.kr Aromatic protons on the benzopyran ring system and any substituents also present distinct chemical shifts and coupling patterns, which are invaluable for structural confirmation. ceon.rsresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. acs.org The carbonyl carbon (C-2) in the pyranone ring of coumarin (B35378) derivatives, for example, shows a characteristic resonance. ceon.rs The signals for the aromatic carbons and the methoxy (B1213986) carbon can be definitively assigned, further solidifying the structural identification. e-nps.or.krmdpi.com

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons. ceon.rs These experiments allow for the unambiguous assignment of all ¹H and ¹³C signals, which is particularly crucial for complex substituted benzopyran derivatives. ceon.rsresearchgate.net For example, HMBC correlations can confirm the position of a methoxy group by showing a correlation between the methoxy protons and the carbon to which it is attached. e-nps.or.kr

Table 1: Representative NMR Data for Benzopyran Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Typical Assignment
¹H6.21 - 7.57Olefinic protons (H-3, H-4)
¹H6.71 - 7.94Aromatic protons
¹H~3.82Methoxy group protons
¹³C160.7 - 161.3Carbonyl carbon (C-2)
¹³C103.3 - 156.9Aromatic carbons
¹³C~55.8Methoxy carbon

Note: Chemical shifts are dependent on the specific derivative and solvent used.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. ceon.rsmdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak [M]⁺ is typically prominent for aromatic compounds like benzopyrans. whitman.edu Common fragmentation pathways can help to identify the different components of the molecule. For example, the loss of a methyl group (CH₃) or a methoxy group (OCH₃) can be observed. The presence of an aromatic ring often leads to a significant molecular ion peak. whitman.edu

For instance, the mass spectrum of a dichlorinated benzopyran derivative would show a characteristic M+2 peak that is two-thirds the size of the M+ peak and an M+4 peak that is about ten percent of the molecular ion, due to the isotopic abundance of chlorine. whitman.edu

Table 2: Common Mass Spectrometry Data for Benzopyran Derivatives

Analysis Type Information Obtained
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition
Electron Ionization (EI-MS)Fragmentation pattern, structural information

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound derivatives and to gain insights into their conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of a benzopyran derivative will exhibit characteristic absorption bands corresponding to the various functional groups. researchgate.net Key vibrational modes include:

C=O stretching: A strong absorption band for the carbonyl group of the pyranone ring. pg.edu.pl

C=C stretching: Bands corresponding to the aromatic ring and the double bond in the pyran ring. pg.edu.pl

C-O stretching: Absorptions for the ether linkage of the methoxy group and the pyran ring oxygen. pg.edu.pl

C-H stretching and bending: Signals for aromatic and aliphatic C-H bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. It can be used to monitor the synthesis of coumarin derivatives in real-time. researchgate.net The technique is sensitive to the vibrations of the molecular skeleton and can provide a unique fingerprint for the compound. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Benzopyran Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching~1700
Aromatic C=CStretching~1600, 1490
C-O EtherStretching~1200

Electronic Absorption (UV-Vis) Spectroscopy and Correlation with Computational Models

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum typically shows absorption bands in the UV region, which can be correlated with the π-π* transitions of the conjugated benzopyran system. nist.govresearchgate.net

The position and intensity of the absorption maxima are influenced by the substitution pattern on the benzopyran ring. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical UV-Vis spectrum. mdpi.com The correlation between the experimental and computed spectra can provide a deeper understanding of the electronic structure and transitions within the molecule. mdpi.com The introduction of electron-donating groups can lead to a red shift (bathochromic shift) in the absorption maxima. mdpi.com

Table 4: Representative UV-Vis Absorption Data for a Methoxy-Substituted Benzopyran

Solvent λmax (nm)
Ethanol~270, 320

Note: The specific absorption maxima can vary depending on the full structure and solvent.

X-ray Diffraction (XRD) for Solid-State Structural Conformation of Benzopyran Derivatives

For benzopyran derivatives, XRD studies have confirmed the planarity of the fused benzene (B151609) and pyran rings in many cases. iucr.org The crystal structure reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of the molecules in the crystal lattice. eurjchem.com The solid-state conformation determined by XRD is crucial for understanding structure-activity relationships and for the design of new derivatives with specific properties.

Computational and Theoretical Studies on 2 Methoxy 2h 1 Benzopyran Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations have become an indispensable tool for predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a wide range of molecular properties from the ground up. For 2-methoxy-2H-1-benzopyran, these calculations offer a window into its electronic architecture and inherent reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscape Mapping

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. nih.govarxiv.org It is frequently used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, and to map the energetic landscape, which is crucial for understanding reaction mechanisms. nih.govresearchgate.net

In studies of 2H-1-benzopyran derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to model the compounds and find their most stable conformations. researchgate.net This process involves an initial conformational search using molecular mechanics, followed by optimization with DFT to achieve a precise molecular geometry. researchgate.net The effect of the molecular structure, as computed by DFT in both gas-phase and in the presence of solvents, on bond lengths can be correlated with the compound's properties. researchgate.net For instance, in a study on spiropyran photochromism, DFT optimized geometry was successfully used to predict the photochromic behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netbiointerfaceresearch.com

For 2H-1-benzopyran derivatives, FMO analysis reveals important details about their electron transfer characteristics. d-nb.info A small HOMO-LUMO gap suggests that a molecule is more reactive and has a higher potential for electron transfer. biointerfaceresearch.com In a study on 2H-1-benzopyran-2-one derivatives, the HOMO was found to be delocalized over the benzopyran-2-one moiety and its substituents, indicating this region is electron-rich and likely to donate electrons. researchgate.netbiointerfaceresearch.com Conversely, the LUMO was delocalized over the entire benzopyran-2-one moiety, suggesting its role as an electron acceptor. researchgate.netbiointerfaceresearch.com The HOMO-LUMO energy gap for these derivatives was found to be relatively low, implying their potential as effective anti-corrosion agents due to their high reactivity. biointerfaceresearch.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Selected 2H-1-benzopyran-2-one Derivatives (in eV) biointerfaceresearch.com
CompoundEHOMOELUMOEnergy Gap (ΔE)
a-6.19-1.824.37
b-6.37-2.204.17
c-6.16-1.524.64
d-6.19-1.924.27
e-6.27-1.744.53
f-5.89-2.023.87
g-6.42-2.453.97
h-5.69-1.843.85

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Fukui Functions)

To quantify the reactivity of molecules, various global and local descriptors derived from DFT calculations are used. Global descriptors like chemical hardness (η), chemical softness (σ), and the global electrophilicity index (ω) provide a general overview of a molecule's reactivity. biointerfaceresearch.com Local reactivity descriptors, such as Fukui functions (f(r)), pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net

For 2H-1-benzopyran derivatives, these descriptors have been calculated to understand their reactivity patterns. biointerfaceresearch.com Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, with softer molecules being more reactive. biointerfaceresearch.com The electrophilicity index quantifies the ability of a molecule to accept electrons. biointerfaceresearch.com Fukui functions are particularly useful in identifying specific atoms that are prone to attack. researchgate.net For instance, in a study of 3-substituted coumarin (B35378) derivatives, Fukui indices were calculated to determine the most probable sites for electrophilic and nucleophilic attack, with the results showing that the C3 position is highly reactive. ni.ac.rs

Table 2: Calculated Global Reactivity Descriptors for Selected 2H-1-benzopyran-2-one Derivatives biointerfaceresearch.com
CompoundChemical Hardness (η)Global Electrophilicity (ω)
a2.1854.01
b2.0854.60
c2.3203.59
d2.1354.19
e2.2653.95
f1.9354.99
g1.9855.00
h1.9254.62

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to identify sites that are susceptible to electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Red regions indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions represent positive potential (electron-poor areas, attractive to nucleophiles). researchgate.net

In the context of 2H-1-benzopyran derivatives, MEP maps have been used to visualize reactive sites. biointerfaceresearch.com Studies have shown an asymmetric charge distribution on these molecules, indicating the presence of specific sites for adsorption and interaction with other species. researchgate.netbiointerfaceresearch.com The MEP analysis helps in understanding how these molecules might interact with biological targets or other reactants, providing a visual guide to their reactivity. nih.gov For example, the MEP map of a 2H-1-benzopyran-2-one derivative revealed that the carbonyl oxygen atom is a site of high electron density, making it a likely point of interaction for electrophiles. researchgate.net

Computational Approaches to Structure-Reactivity Correlations for 2H-1-benzopyrans

Computational methods are also employed to establish relationships between the structure of 2H-1-benzopyran derivatives and their reactivity. acs.org By systematically modifying the structure and calculating the resulting changes in reactivity parameters, researchers can build predictive models.

In Silico Prediction of Reaction Pathways and Selectivity

Computational chemistry allows for the in silico prediction of reaction pathways and the selectivity of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. This is particularly valuable for understanding complex reactions and for designing new synthetic routes.

For 2H-1-benzopyran systems, computational studies have been used to elucidate reaction mechanisms. acs.org For example, plausible reaction pathways for the formation of novel coumarin derivatives have been proposed based on detailed spectral studies and confirmed through computational analysis. researchgate.net These in silico investigations can predict whether a reaction will proceed through a one-step or multi-step mechanism and can identify key intermediates. mdpi.com This predictive power is instrumental in guiding experimental efforts and in the rational design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) in Chemical Transformation Contexts

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of chemical transformations, QSAR models can predict the propensity of a compound to undergo certain reactions or interact with biological targets based on its molecular features. For the 2H-1-benzopyran scaffold, QSAR has been instrumental in elucidating the structural requirements for various activities, thereby providing insights into their chemical behavior.

QSAR models are developed by correlating molecular descriptors—numerical values that quantify specific physicochemical, topological, electronic, or steric properties of a molecule—with a measured activity. nih.govnih.gov These models are typically generated using statistical techniques like Multiple Linear Regression (MLR), Principal Component Regression Analysis (PCRA), and Partial Least Squares (PLS). grafiati.comresearchgate.net The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, guiding further chemical synthesis and modification. nih.gov

Research Findings in Benzopyran Derivatives

While specific QSAR studies focusing solely on the chemical transformations of this compound are not extensively documented, a wealth of research on related benzopyran and coumarin (2H-1-benzopyran-2-one) derivatives provides a strong basis for understanding its potential reactivity. These studies span various contexts, from antioxidant potential to interactions with biological macromolecules.

A QSAR study on the antioxidant activity of 3-carboxycoumarin derivatives, for instance, utilized structural, geometrical, topological, and quantum-chemical descriptors to model their capacity for scavenging DPPH• radicals. nih.gov The resulting model, developed using an artificial neural network, showed a high correlation, indicating that the presence and position of substituents like hydroxyl groups are critical for this chemical transformation. nih.gov The electrophilicity index, a descriptor derived from density functional theory, has also been identified as a valuable parameter in quantifying the biological and chemical reactivity of coumarin systems. nih.gov

In another study focusing on the antiplasmodial activity of aminoalkyl-substituted 1-benzopyrans, a three-dimensional QSAR (3D-QSAR) model was developed using the Comparative Molecular Field Analysis (CoMFA) approach. mdpi.comnih.gov This method evaluates the steric and electrostatic fields around the aligned molecules to predict their activity. The resulting model demonstrated excellent internal and external predictive power, offering insights into the molecular interactions and structural features that govern the compounds' activity against Plasmodium falciparum. mdpi.comnih.gov

Similarly, 2D and 3D-QSAR studies on benzopyran derivatives as inhibitors of the P-glycoprotein (P-gp) transporter identified key pharmacophoric features. nih.gov The 2D-QSAR model revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and inhibitory activity. nih.gov The 3D-QSAR model further pinpointed the importance of the spatial arrangement of hydrogen-bond donors, acceptors, and hydrophobic groups for effective interaction with the transporter. nih.gov

The table below summarizes the statistical validation of selected QSAR models developed for benzopyran derivatives, demonstrating their robustness and predictive capability.

QSAR Model ContextCompound SeriesStatistical MethodKey DescriptorsCorrelation Coefficient (R²)Cross-Validation Coefficient (q² or Q²)Reference
Antiplasmodial ActivityAminoalkyl-substituted 1-benzopyrans3D-QSAR (CoMFA)Steric and Electrostatic FieldsNot SpecifiedNot Specified, but described as "excellent" mdpi.comnih.gov
Antioxidant Activity (DPPH• Scavenging)3-Carboxycoumarin DerivativesArtificial Neural Network (ANN)Hydrophilic factor (Hy)0.9196Not Specified (RMSE = 0.0851) nih.gov
P-glycoprotein InhibitionBenzopyranes and Benzopyrano[3,4b] mdpi.comacs.orgoxazines2D-QSAR & 3D-QSAR (GRIND)Hydrophobic vdW surface area, Pharmacophore distancesNot SpecifiedNot Specified nih.gov
KATP Channel Opening4, 6 Di-substituted BenzopyransGA-PLS-MLRMolecular FieldsNot Specified0.496 researchgate.net
Anticancer (Tumor Specificity)2-AzolylchromonesQSAR3D shape, Polarizability, Ionization potential, LipophilicityNot SpecifiedNot Specified researchmap.jp

Influence of the Methoxy (B1213986) Substituent

The nature and position of substituents on the benzopyran ring are critical determinants of chemical reactivity. The methoxy group, being an electron-donating substituent, can significantly influence the electronic properties of the benzopyran system. nih.gov In a QSAR analysis of 3-styryl-2H-chromenes, the introduction of a methoxy group at the R2 position of the chromene ring was found to significantly increase tumor-selectivity. researchgate.net Another study on 2-azolylchromones highlighted that a compound bearing a 6-methoxy group exhibited the highest cytotoxicity and induced apoptosis. researchmap.jp These findings underscore the importance of the methoxy group's position in modulating the biological and, by extension, chemical properties of the benzopyran core. researchmap.jpnih.govresearchgate.net

Chemical Transformations and Reaction Mechanisms of 2 Methoxy 2h 1 Benzopyran and Its Derivatives

Regio- and Stereoselective Reactions of the 2H-1-benzopyran Ring System

The synthesis and modification of the 2H-1-benzopyran ring system often proceed with a high degree of regio- and stereoselectivity. The inherent asymmetry and electronic properties of the molecule guide the formation of specific isomers.

One notable example is the electrophilic cyclization of substituted propargylic aryl ethers to produce 3,4-disubstituted 2H-benzopyrans. This methodology utilizes electrophiles like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) under mild conditions to yield vinylic halides or selenides with excellent yields. The reaction tolerates a variety of functional groups on the aromatic ring, including methoxy (B1213986), alcohol, aldehyde, and nitro groups, demonstrating its versatility in creating substituted benzopyrans.

Furthermore, asymmetric synthesis has been employed to create chiral 2-substituted chromanes, which are reduced derivatives of 2H-1-benzopyrans. For instance, the intramolecular oxy-Michael addition of phenol (B47542) substrates bearing (E)-α,β-unsaturated ketone moieties can produce the chromane (B1220400) skeleton. Enantioselective synthetic routes, such as those employing phenolate (B1203915) ion-mediated intramolecular epoxide ring-opening reactions, have been developed to afford chiral chromane derivatives in high yields and with significant enantioselectivity. The stereochemistry at the C2 position of these chiral chromanes has been correlated with their specific optical rotations, where the helicity of the dihydropyran ring often determines the sign of the optical rotation.

The stereospecific acid-catalyzed cyclization of chiral precursors is another powerful method. For example, the cyclization of enantiomerically pure 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, derived from the corresponding enantiomers of linalool, proceeds with high stereocontrol to yield chiral (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a saturated pyran derivative. mdpi.com This highlights how the stereochemistry of an acyclic precursor can be effectively transferred to the cyclic product.

Cycloaddition Reactions Involving the Benzopyran Diene (e.g., Diels-Alder)

The diene system within the pyran ring of 2H-1-benzopyran derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This powerful ring-forming reaction allows for the construction of complex polycyclic systems with good control over regio- and stereochemistry.

For instance, 4-vinyl-2H-1-benzopyran-2-ones have been shown to act as dienes in thermal Diels-Alder cycloadditions with various electron-poor dienophiles. nist.govnih.gov The reactivity and the nature of the final product can be influenced by the specific dienophile used and the reaction conditions. In some cases, the initial cycloadduct undergoes spontaneous oxidation and aromatization to yield fully aromatic polycyclic compounds. nist.govnih.gov

Intramolecular Diels-Alder reactions of 2-benzopyran-3-ones have also been reported. These reactions demonstrate endo-selectivity, leading to the formation of cis-fused ring systems. pharmaguideline.com The stereochemical outcome is a result of the preferential endo transition state, which is a common feature in many Diels-Alder reactions. libretexts.org

Below is a table summarizing some Diels-Alder reactions involving benzopyran derivatives:

DieneDienophileProduct(s)Observations
4-(1-butoxyvinyl)-2H-chromen-2-one1,4-benzoquinone11-butoxy-1H-naphtho[1,2-c]chromene-1,4,5-trioneCycloaddition followed by spontaneous oxidation-aromatization. nist.gov
(E)-4-(2-butoxyvinyl)-2H-chromen-2-oneDimethyl acetylenedicarboxylateRearranged and aromatized cycloadductThe initial cycloadduct is unstable and undergoes rearrangement and butanol elimination. nih.gov
2-benzopyran-3-one derivativeIntramolecular alkenecis-fused bicyclic systemEndo-selective intramolecular Diels-Alder addition. pharmaguideline.com

Electrophilic and Nucleophilic Reactions on the Aromatic and Pyran Rings

The 2-methoxy-2H-1-benzopyran system possesses two main sites for electrophilic and nucleophilic attack: the electron-rich aromatic ring and the pyran ring containing a double bond and an acetal (B89532) group.

Electrophilic Reactions: The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen atom of the pyran ring and the methoxy group. These substituents typically direct incoming electrophiles to the ortho and para positions relative to the ether linkage. lkouniv.ac.inwikipedia.org Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur on the benzene (B151609) ring, with the regioselectivity being controlled by the combined directing effects of the substituents. lkouniv.ac.inwikipedia.org For example, the methoxy group is a strong activating group and an ortho, para-director. docsity.com

Nucleophilic Reactions: The pyran ring of this compound is susceptible to nucleophilic attack. The C2 carbon, being part of an acetal, can be a site for nucleophilic substitution, particularly under acidic conditions which would generate a resonance-stabilized oxocarbenium ion. Furthermore, the double bond in the pyran ring can undergo nucleophilic addition, especially if activated by an electron-withdrawing group.

An interesting example of a nucleophilic reaction on a related system is the reaction of aniline (B41778) with dibenzoylacetylene, which can lead to the formation of a 2,3-dibenzoyl-2-methoxy-2H-1-benzopyran derivative in the presence of sulfuric acid and methanol. This transformation proceeds through a benzopyrylium cation intermediate, which is then attacked by methanol. archive.org There are also protocols for the nucleophilic amination of methoxy arenes using a sodium hydride-iodide composite, which could potentially be applied to derivatives of this compound to form benzannulated nitrogen-heterocycles. ntu.edu.sg

Oxidation, Reduction, and Rearrangement Pathways of this compound

The this compound scaffold can undergo various oxidation, reduction, and rearrangement reactions, leading to a diverse array of derivatives.

Oxidation: The double bond within the pyran ring is susceptible to oxidation. Depending on the oxidizing agent, this can lead to the formation of epoxides, diols, or cleavage of the double bond. Allylic oxidation is also a possibility at the carbon adjacent to the double bond.

Reduction: The double bond in the pyran ring can be reduced, for example, through catalytic hydrogenation, to yield the corresponding 2-methoxychromane. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.

Condensation reactions, such as the Claisen-Schmidt condensation, are also utilized in the synthesis of benzopyran derivatives, often involving the reaction of a ketone with an aromatic aldehyde that lacks an alpha-hydrogen. pharmaguideline.comacs.org

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is crucial for elucidating reaction mechanisms and controlling product outcomes.

In the context of photochromic 2H-benzopyrans, time-resolved absorption spectroscopy has been used to study the reaction intermediates. The photochromism of these compounds involves a C-O bond cleavage of the closed form to generate colored open forms. This ring-opening is reported to occur via the excited singlet state within picoseconds, producing vibrationally excited open forms in the ground electronic state. These open forms are considered key reaction intermediates. nih.gov

For reactions involving metal catalysts, such as palladium-catalyzed syntheses of benzopyran derivatives, organometallic intermediates play a critical role. Computational studies on related systems can provide insights into the structures and energies of these intermediates and the transition states connecting them.

In some reactions of related heterocyclic systems, transient intermediates have been detected and characterized using techniques like 13C NMR spectroscopy. For example, in the reaction of benzil (B1666583) with 1-methylthiourea, a number of transient intermediates were identified, which helped in delineating the mechanistic details. sci-hub.se While specific studies on the reaction intermediates and transition states of this compound are not extensively detailed in the surveyed literature, the principles from these related studies can be applied to hypothesize and investigate the mechanistic pathways of its chemical transformations. Quantum chemical calculations could be a powerful tool to explore the zwitterionic intermediates and transition states in cycloaddition reactions involving benzopyran derivatives. researchgate.net

Strategic Applications of 2 Methoxy 2h 1 Benzopyran As a Key Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products with Benzopyran Motifs

The 2H-1-benzopyran moiety is a core structural feature in a vast number of natural products, many of which exhibit significant biological activities. mdpi.comacs.org The inherent stability conferred by the fusion of the pyran ring to an aromatic system makes 2H-benzopyran derivatives, such as 2-Methoxy-2H-1-benzopyran, crucial intermediates in the total synthesis of these complex molecules. nih.gov Their strategic use allows chemists to introduce the benzopyran core early in a synthetic sequence and subsequently elaborate upon it to achieve the final natural product.

Examples of natural products containing this motif include compounds with anticancer properties like hydroxylonchocarpin and lonchocarpin, as well as the antifungal agent moracin D. mdpi.com The synthesis of such molecules often relies on the stability and predictable reactivity of the 2H-benzopyran core. Synthetic strategies frequently involve the initial construction of a substituted 2H-benzopyran intermediate, which then undergoes further functionalization. The 2-methoxy group, in a compound like this compound, can act as a stable protecting group or a precursor to other functionalities, demonstrating its utility in the intricate sequences required for total synthesis. The Knoevenagel condensation followed by an oxa-6π-electrocyclization represents a common and powerful method for assembling the 2H-pyran core, which is a key step in building up the complexity required for natural product synthesis. nih.gov

Precursor for the Development of Advanced Functionalized Benzopyran Derivatives

This compound is an exemplary precursor for a wide array of advanced functionalized derivatives. The 2H-1-benzopyran scaffold can be systematically modified at various positions to generate derivatives with tailored properties. Solid-phase organic synthesis (SPOS) has emerged as a particularly powerful technique for these transformations, enabling the rapid production of numerous analogs. mdpi.comresearchgate.net

Starting from chromanone precursors, chemists can introduce substituents at the 3-, 4-, 6-, and 8-positions of the benzopyran ring. mdpi.comresearchgate.net Furthermore, the core structure can be used to construct more complex fused heterocyclic systems. For instance, intramolecular 1,3-dipolar cycloaddition reactions can yield isoxazole-fused benzopyrans (benzopyranoisoxazoles), while other strategies allow for the construction of pyrazole-fused benzopyrans (benzopyranopyrazoles). nih.gov These advanced derivatives are often explored for their potential as therapeutic agents, building upon the known biological activities of the parent scaffold. nih.gov

Below is a table summarizing the types of functionalized derivatives that can be synthesized from 2H-1-benzopyran intermediates.

Derivative ClassMethod of SynthesisPositions FunctionalizedResulting Structures
Substituted BenzopyransSolid-Phase Organic Synthesis (SPOS)3, 4, 6, 8Mono-, di-, and trisubstituted 2H-benzopyrans
Fused BenzopyransIntramolecular CycloadditionN/ABenzopyranoisoxazoles, Benzopyranopyrazoles
Amino-SubstitutedN-Alkylation on Solid Support66-Amino- and 6-Alkylamino-2H-benzopyrans

Building Block in Divergent and Convergent Synthetic Methodologies

The 2H-1-benzopyran scaffold is a valuable building block in both divergent and convergent synthetic strategies, which are central to modern organic chemistry and drug discovery.

In a divergent synthesis approach, a common intermediate is used to generate a wide array of structurally distinct molecules. nih.gov The 2H-1-benzopyran core is ideally suited for this strategy. Researchers have successfully applied a diversity-oriented synthesis (DOS) approach using a single key benzopyranyl intermediate to construct libraries with five discrete core skeletons, showcasing the scaffold's versatility. researchgate.net This method allows for the efficient exploration of chemical space around a privileged core structure by introducing diverse substituents and even transforming the core skeleton itself. researchgate.net

Design and Construction of Complex Chemical Libraries Utilizing the 2H-1-benzopyran Scaffold

The concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets—is central to the design of chemical libraries for high-throughput screening. mdpi.com The 2H-1-benzopyran ring is a well-established privileged structure, making it an excellent foundation for the construction of large, drug-like chemical libraries. mdpi.comacs.org

Solid-phase parallel synthesis is the predominant method for this purpose, allowing for the systematic and rapid creation of thousands of unique compounds. researchgate.netnih.gov By anchoring a benzopyran precursor to a solid support, chemists can perform sequential reactions to introduce diversity at multiple points on the molecule. mdpi.comnih.gov This has led to the successful construction of several large and diverse benzopyran-based libraries aimed at discovering new lead compounds for drug development.

The table below highlights some of the complex chemical libraries that have been constructed using the 2H-1-benzopyran scaffold.

Library SizeDescriptionSynthetic Method
2,000 members6-Alkylamino-2-(functionalized-aminomethyl)-2H-benzopyransSolid-Phase Parallel Synthesis
1,200 analogues2,6-Difunctionalized 2-methyl-2H-1-benzopyransSolid-Phase Synthesis Protocol
434 membersPolyheterocyclic benzopyrans with five discrete core skeletonsDivergent Solid-Phase Parallel Synthesis (DOS)
284 membersPolyheterocyclic library with six distinct core skeletonsSolid-Phase and Fluorous-Tag-Based Parallel Synthesis

Applications in Materials Chemistry beyond Biological Context (e.g., Corrosion Inhibitors)

Beyond its role in biology and medicine, the 2H-1-benzopyran scaffold possesses properties that make it suitable for applications in materials chemistry. One of the most studied non-biological applications is its use in the development of corrosion inhibitors for metals. biointerfaceresearch.com

Corrosion is an electrochemical process that causes significant degradation of metallic materials. Organic compounds can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. biointerfaceresearch.com Derivatives of 2H-1-benzopyran-2-one (coumarins) have been shown to be effective corrosion inhibitors for mild steel in acidic environments. biointerfaceresearch.comresearchgate.net

Quantum chemical calculations using Density Functional Theory (DFT) have been employed to predict and understand the inhibitive properties of these molecules. biointerfaceresearch.com These studies show that the benzopyran moiety is electron-rich, allowing it to donate electrons to the vacant orbitals of the metal, while the lowest unoccupied molecular orbitals (LUMO) are delocalized over the entire benzopyran ring, enabling it to accept electrons from the metal in a process known as back-bonding. biointerfaceresearch.com This dual-action adsorption, which follows the Langmuir isotherm model, creates a stable film on the metal surface, effectively isolating it from the corrosive environment. researchgate.netafricaresearchconnects.com The efficiency of these inhibitors increases with concentration, demonstrating their potential for industrial applications. researchgate.net

Future Research Directions in 2 Methoxy 2h 1 Benzopyran Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 2-Methoxy-2H-1-benzopyrans

Isocyanide-based multicomponent reactions (I-MCRs) represent a promising avenue for the one-pot synthesis of complex benzopyran derivatives. rsc.org This strategy is advantageous as it avoids the need for intermediate isolation, thereby simplifying the experimental procedure and reducing material loss. rsc.org Another area of focus is the electrophilic cyclization of substituted propargylic aryl ethers, which provides a mild and efficient route to 3,4-disubstituted 2H-benzopyrans. nih.gov This method is notable for its tolerance of a variety of functional groups. nih.gov

The following table summarizes some emerging sustainable synthetic approaches for benzopyran derivatives:

Synthetic ApproachKey FeaturesCatalyst/Reagent ExamplesReference
One-Pot Multicomponent ReactionsHigh efficiency, reduced waste, simplified procedure.Ammonium acetate, Isocyanides repec.orgrsc.org
Green CatalysisUse of environmentally benign catalysts.Gel entrapped NaOH ijsrst.com
Electrophilic CyclizationMild reaction conditions, functional group tolerance.I2, ICl, PhSeBr nih.gov

Integration of Advanced Computational Studies for Predictive Chemical Design and Optimization

Computational chemistry is becoming an indispensable tool in the design and optimization of novel chemical entities. For 2-Methoxy-2H-1-benzopyran derivatives, advanced computational studies are expected to play a crucial role in predicting their chemical properties and biological activities. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are already being employed to understand the interactions between benzopyran-based compounds and their biological targets. nih.govresearchgate.net

These computational models can elucidate the key structural features required for a desired activity, thereby guiding the synthesis of more potent and selective analogs. nih.govnih.gov For instance, 3D-QSAR studies on selective COX-2 inhibitors from the benzopyran class have highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields in determining their biological activity. nih.gov Molecular docking simulations further help in visualizing the binding modes of these molecules within the active sites of proteins, providing insights that are difficult to obtain through experimental methods alone. nih.govresearchgate.net

Future research will likely see a greater integration of machine learning and artificial intelligence to analyze large datasets generated from high-throughput screening, leading to more accurate predictive models for the design of novel this compound derivatives with tailored properties.

Exploration of New and Unprecedented Chemical Transformations of the Benzopyran Core

While numerous methods exist for the synthesis of the benzopyran scaffold, the exploration of novel chemical transformations of the pre-formed core remains a vibrant area of research. Future efforts will likely focus on developing reactions that allow for the late-stage functionalization of the benzopyran ring system, enabling the rapid generation of diverse molecular libraries from a common intermediate.

Diversity-oriented synthesis (DOS) is a powerful strategy for constructing libraries of complex and structurally diverse molecules. nih.gov Applying DOS principles to the benzopyran core will enable the creation of polyheterocyclic systems with unique three-dimensional architectures. nih.gov This can be achieved through the transformation of the core skeleton itself, leading to distinct collections of small molecules from the same set of building blocks. nih.gov

The palladium-catalyzed cross-coupling of 4-trifluoromethanesulfonyloxy-2H-benzopyrans with arylboronic acids is an example of a transformation that allows for the introduction of aryl groups at the C4-position. nih.gov Future research will aim to expand the repertoire of such reactions, targeting other positions on the benzopyran ring and employing a wider range of coupling partners and catalytic systems.

Implementation of Automated Synthesis and High-Throughput Screening in Benzopyran Discovery

The discovery of new bioactive molecules is often a time-consuming and labor-intensive process. The implementation of automated synthesis and high-throughput screening (HTS) technologies is set to revolutionize the discovery of novel benzopyran derivatives. researchgate.netmdpi.comnih.gov Solid-phase parallel synthesis has emerged as a key technology for the construction of large, drug-like libraries of 2H-benzopyran derivatives. researchgate.netmdpi.comnih.gov This approach allows for the systematic variation of substituents on the benzopyran core, leading to the rapid generation of hundreds or even thousands of compounds for biological evaluation. mdpi.com

HTS enables the rapid screening of these compound libraries against a variety of biological targets to identify "hits" with desired activities. ewadirect.comsygnaturediscovery.comnih.gov The integration of automated synthesis platforms with HTS allows for a closed-loop discovery cycle, where the results from biological screening can be used to inform the design and synthesis of the next generation of compounds. whiterose.ac.uk This iterative process significantly accelerates the hit-to-lead optimization phase of drug discovery. sygnaturediscovery.com

The table below highlights key aspects of automated synthesis and HTS in the context of benzopyran research:

TechnologyApplication in Benzopyran DiscoveryKey AdvantagesReference
Solid-Phase Parallel SynthesisConstruction of large libraries of substituted 2H-benzopyrans.High efficiency, amenability to automation, simplified purification. nih.govresearchgate.netmdpi.comnih.gov
High-Throughput Screening (HTS)Rapid biological evaluation of benzopyran libraries.Increased screening capacity, reduced time and cost, identification of novel hits. ewadirect.comsygnaturediscovery.comnih.gov
Automated Stopped-Flow SynthesisRapid reaction optimization and library synthesis.Minimal reagent use, accelerated timeframe, integration with machine learning. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-2H-1-benzopyran derivatives, and how can purity be optimized?

  • Methodology : Common methods include Pechmann condensation or Claisen rearrangement using substituted phenols and β-ketoesters. For example, 7-methoxy derivatives (e.g., Herniarin) are synthesized via acid-catalyzed cyclization of resorcinol derivatives with ethyl acetoacetate . Purity optimization involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol. Analytical validation via HPLC (C18 column, UV detection at 254 nm) ensures ≥98% purity .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxy group at position 7 in Herniarin shows a singlet at δ 3.8–4.0 ppm) .
  • UV-Vis : Absorption maxima (~320 nm) indicate π→π* transitions in the benzopyran core .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (e.g., m/z 176.17 for C10_{10}H8_8O3_3) .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

  • Methodology : Adhere to GHS hazard classifications (e.g., skin/eye irritation, acute toxicity). Use fume hoods for synthesis, wear nitrile gloves, and employ full-face shields during high-risk steps (e.g., acid catalysis). Emergency procedures include rinsing eyes with water for 15 minutes (for 3-benzoyl-4,7-dihydroxy derivatives) and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can molecular docking studies optimize this compound derivatives as thrombin inhibitors?

  • Methodology :

Ligand Preparation : Generate 3D structures of derivatives (e.g., 2-oxo-2H-1-benzopyran with N-ethyl-2'-oxoacetamide side chains) using software like AutoDock Tools.

Protein Selection : Retrieve thrombin (PDB ID: 1HXQ) and factor Xa (PDB ID: 2W26) structures.

Docking Analysis : Use AutoDock Vina to assess binding affinities. For example, derivative 22 shows a ki/KI of 3455 M1^{-1}s1^{-1} for thrombin due to hydrogen bonding with Ser195 and hydrophobic interactions with Tyr60A .

Selectivity Testing : Compare inhibition constants against off-target proteases (e.g., α-chymotrypsin, trypsin) via fluorogenic assays .

Q. What strategies resolve contradictions in reported bioactivity data for benzopyran derivatives?

  • Methodology :

  • Meta-Analysis : Cross-reference studies using databases like NIST or PubMed. For example, discrepancies in thrombin inhibition may arise from assay conditions (e.g., pH, ionic strength).
  • Reproducibility Checks : Replicate key experiments (e.g., enzyme kinetics) under standardized conditions (25°C, Tris-HCl buffer pH 7.4).
  • Structural Validation : Confirm compound identity via X-ray crystallography (e.g., 5-hydroxy-7-methoxy-4H-1-benzopyran-4-one derivatives resolved to 0.8 Å resolution) .

Q. How can X-ray crystallography elucidate the solid-state behavior of this compound derivatives?

  • Methodology :

  • Crystal Growth : Slow evaporation of saturated solutions in methanol/acetone (1:1) at 4°C.
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Analysis : Solve structures via SHELXS-97; refine with SHELXL-2017. For example, 2-(2,6-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one crystallizes in the monoclinic P21_1/c space group, revealing planar benzopyran cores and intermolecular hydrogen bonds stabilizing the lattice .

Methodological Resources

  • Synthetic Protocols : Refer to CRC Handbook of Chemistry and Physics for solvent compatibility and melting points (e.g., 7-Methoxycoumarin melts at 118–120°C) .
  • Safety Data : Indagoo and Cayman Chemical SDS sheets provide toxicity profiles and disposal guidelines .
  • Computational Tools : NIST Chemistry WebBook for thermodynamic data; PyMOL for visualizing docking poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.